Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate
CAS No.: 1171455-34-7
Cat. No.: VC4661696
Molecular Formula: C12H11ClO4S
Molecular Weight: 286.73
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1171455-34-7 | 
|---|---|
| Molecular Formula | C12H11ClO4S | 
| Molecular Weight | 286.73 | 
| IUPAC Name | methyl 3-chloro-4,5-dimethoxy-1-benzothiophene-2-carboxylate | 
| Standard InChI | InChI=1S/C12H11ClO4S/c1-15-6-4-5-7-8(10(6)16-2)9(13)11(18-7)12(14)17-3/h4-5H,1-3H3 | 
| Standard InChI Key | AWKLKCZIQNTMGI-UHFFFAOYSA-N | 
| SMILES | COC1=C(C2=C(C=C1)SC(=C2Cl)C(=O)OC)OC | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a benzo[b]thiophene system – a fused benzene and thiophene ring – with functional groups at specific positions:
- 
Chlorine at the 3-position
 - 
Methoxy groups at the 4- and 5-positions
 - 
Methyl ester at the 2-position
 
This arrangement creates a planar aromatic system with polarized regions due to electron-withdrawing (chlorine) and electron-donating (methoxy) substituents. The ester group enhances solubility in organic solvents compared to its carboxylic acid counterpart .
Table 1: Key Molecular Properties
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.73 g/mol | 
| CAS Number | 1171455-34-7 | 
| Parent Acid (CAS) | 1171060-81-3 | 
| Key Functional Groups | Chloro, Methoxy, Ester | 
The molecular weight is derived from the parent acid (272.70 g/mol) with addition of a methyl group (14.03 g/mol). X-ray crystallography of analogous compounds confirms the thiophene ring’s coplanarity with the benzene ring, while substituents adopt positions minimizing steric hindrance .
Spectroscopic Profile
- 
IR Spectroscopy: Strong absorption bands at 1720–1740 cm⁻¹ (ester C=O stretch) and 1250–1270 cm⁻¹ (C-O-C asymmetric stretch) .
 - 
NMR: Characteristic signals include a singlet for the methyl ester ( 3.8–4.0 ppm in ) and aromatic protons split by substituent effects ( 6.8–7.5 ppm) .
 
Synthesis and Manufacturing
Synthetic Pathways
The ester is typically synthesized through two primary routes:
Route 1: Esterification of Parent Acid
This acid-catalyzed Fisher esterification proceeds at 60–80°C over 12–24 hours, yielding 70–85% conversion .
Route 2: Direct Functionalization
A more efficient method involves:
- 
Chlorination of 4,5-dimethoxybenzo[b]thiophene at position 3 using or
 - 
Carboxylation via CO insertion under palladium catalysis
 
Table 2: Comparative Synthesis Metrics
| Parameter | Esterification Route | Direct Functionalization | 
|---|---|---|
| Yield | 70–85% | 50–60% | 
| Purity | ≥95% | ≥98% | 
| Reaction Time | 24–36 hours | 8–12 hours | 
| Scalability | Limited by acid availability | High-throughput compatible | 
Pharmaceutical Applications
Antibacterial Activity
Against drug-resistant Staphylococcus aureus strains:
| Strain | MIC (μg/mL) | Comparison (Ciprofloxacin) | 
|---|---|---|
| MSSA | 8.2 | 0.5 | 
| MRSA | 16.7 | 32.0 | 
| VRSA | 64.0 | >128 | 
While less potent than fluoroquinolones against susceptible strains, its activity against MRSA warrants further structure-activity relationship studies .
Material Science Applications
Organic Semiconductor Development
The conjugated system exhibits:
These properties are suitable for electron-transport layers in OLED devices.
| Parameter | Result | 
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg | 
| Skin Irritation | Category 2 | 
| Eye Damage | Category 1 | 
Proper PPE including nitrile gloves and safety goggles is mandatory during handling .
Stability Considerations
- 
Thermal: Decomposition onset at 210°C (TGA)
 - 
Light: Photodegrades under UV (t₁/₂ = 48 hours at 365 nm)
 - 
Hydrolytic: Stable in pH 4–8; rapid ester cleavage at pH >10
 
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparison
| Compound | Molecular Formula | Bioactivity (IC₅₀) | LogP | 
|---|---|---|---|
| 3-Chloro-6-methoxy derivative | 45 nM (JAK3) | 2.8 | |
| Ethyl ester analog | 28 nM (SYK) | 3.1 | |
| Parent carboxylic acid | 82 nM (JAK3) | 1.9 | 
The methyl ester demonstrates optimized lipophilicity (LogP 2.5) balancing membrane permeability and aqueous solubility .
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